3-hydroxy-2-[4-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a compound of significant interest in the field of organic chemistry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a trifluoromethyl group attached to the phenyl ring enhances its chemical properties, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds to 3-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE include:
4-(TRIFLUOROMETHYL)PHENOL: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the quinazolinone core.
3-TRIFLUOROMETHYL-5,6-DIHYDRO-[1,2,4]TRIAZOLO PYRAZINE: This compound features a trifluoromethyl group and a different heterocyclic core.
The uniqueness of 3-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its combination of the quinazolinone core and the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11F3N2O2 |
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Molecular Weight |
308.25 g/mol |
IUPAC Name |
3-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20(13)22/h1-8,13,19,22H |
InChI Key |
OHABQXPGKBKWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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